Cas no 496777-51-6 (2-4-(thiophene-2-sulfonyl)piperazin-1-ylpyrimidine)

2-4-(thiophene-2-sulfonyl)piperazin-1-ylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-4-(thiophene-2-sulfonyl)piperazin-1-ylpyrimidine
- CHEMBL1362619
- 496777-51-6
- 2-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine
- DTXSID501348064
- AKOS000579269
- F1227-0027
- 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- Z31101776
- CCG-26412
- 2-[4-(2-thienylsulfonyl)piperazino]pyrimidine
- SR-01000607676-2
- SMR000072228
- Cambridge id 7362039
- HMS2392L04
- MLS000063479
- Oprea1_864129
- 2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine
-
- インチ: 1S/C12H14N4O2S2/c17-20(18,11-3-1-10-19-11)16-8-6-15(7-9-16)12-13-4-2-5-14-12/h1-5,10H,6-9H2
- InChIKey: IKCVVSBFCOBOER-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)(N1CCN(C2N=CC=CN=2)CC1)(=O)=O
計算された属性
- 精确分子量: 310.05581805g/mol
- 同位素质量: 310.05581805g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 412
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- XLogP3: 1.3
2-4-(thiophene-2-sulfonyl)piperazin-1-ylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1227-0027-2mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 2mg |
$59.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-3mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 3mg |
$63.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-20mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 20mg |
$99.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-100mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 100mg |
$248.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-50mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 50mg |
$160.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-75mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 75mg |
$208.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-10μmol |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 10μmol |
$69.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-15mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 15mg |
$89.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-5mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 5mg |
$69.0 | 2023-08-04 | |
Life Chemicals | F1227-0027-40mg |
2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrimidine |
496777-51-6 | 90%+ | 40mg |
$140.0 | 2023-08-04 |
2-4-(thiophene-2-sulfonyl)piperazin-1-ylpyrimidine 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2-4-(thiophene-2-sulfonyl)piperazin-1-ylpyrimidineに関する追加情報
2-4-(Thiophene-2-Sulfonyl)Piperazin-1-YlPyrimidine: A Comprehensive Overview
The compound 2-4-(Thiophene-2-Sulfonyl)Piperazin-1-YlPyrimidine, identified by the CAS number 496777-51-6, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule combines a pyrimidine ring, a piperazine moiety, and a thiophene sulfonyl group, creating a structure with both aromatic and heterocyclic characteristics.
Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry. The thiophene ring, a five-membered aromatic heterocycle, is known for its stability and ability to participate in various chemical reactions. In the case of 2-4-(Thiophene-2-Sulfonyl)Piperazin-1-YlPyrimidine, the thiophene group is attached to a sulfonyl group, which enhances the molecule's solubility and bioavailability. This makes it a promising candidate for drug delivery systems.
The piperazine moiety in this compound adds another layer of complexity to its structure. Piperazine is a six-membered saturated heterocycle that is widely used in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets. The combination of piperazine with the pyrimidine ring creates a rigid structure that can potentially bind to specific protein targets, making it suitable for designing inhibitors or agonists.
Pyrimidines are another key component of this compound. These six-membered aromatic rings are fundamental building blocks in nucleic acids and are often found in various bioactive molecules. The presence of a pyrimidine ring in 2-4-(Thiophene-2-Sulfonyl)Piperazin-1-YlPyrimidine suggests potential interactions with DNA or RNA, which could be explored for antiviral or anticancer applications.
Recent research has focused on the synthesis and characterization of this compound. Scientists have developed efficient methods to synthesize 2-4-(Thiophene-2-Sulfonyl)Piperazin-1-YlPyrimidine, leveraging modern organic chemistry techniques such as Suzuki coupling and Stille coupling. These methods not only enhance the purity of the compound but also allow for precise control over its stereochemistry, which is crucial for its biological activity.
The biological activity of 2-4-(Thiophene-2-Sulfonyl)Piperazin-1-YlPyrimidine has been extensively studied. Preclinical studies indicate that this compound exhibits potent inhibitory effects on certain kinases, making it a potential candidate for cancer therapy. Additionally, its ability to modulate ion channels suggests applications in treating neurological disorders.
In terms of pharmacokinetics, the sulfonyl group attached to the thiophene ring plays a significant role in determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that this group enhances the compound's stability in biological systems, reducing its susceptibility to enzymatic degradation.
The toxicity profile of 2-4-(Thiophene-2-Sulfonyl)Piperazin-1-YlPyrimidine has also been evaluated in preclinical models. Results indicate that the compound demonstrates low toxicity at therapeutic doses, which is promising for its potential use as an orally administered drug.
In conclusion, 2-4-(Thiophene-2-Sulfonyl)Piperazin-1-YlPyrimidine represents a cutting-edge molecule with diverse applications in drug discovery. Its unique structure, combined with favorable pharmacokinetic properties, positions it as a valuable tool in advancing therapeutic interventions across various disease areas.
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